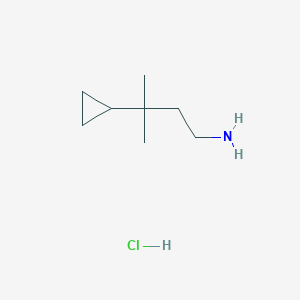

3-Cyclopropyl-3-methylbutan-1-amine hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Cyclopropyl-3-methylbutan-1-amine hydrochloride is a chemical compound with the CAS Number: 1820684-63-6 . It has a molecular weight of 163.69 and is typically stored at room temperature . The compound is usually available in powder form .

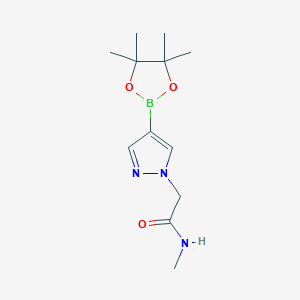

Molecular Structure Analysis

The InChI code for 3-Cyclopropyl-3-methylbutan-1-amine hydrochloride is 1S/C8H17N.ClH/c1-8(2,5-6-9)7-3-4-7;/h7H,3-6,9H2,1-2H3;1H . This indicates that the compound contains a cyclopropyl group and a methylbutan-1-amine group, along with a chloride ion.Physical And Chemical Properties Analysis

3-Cyclopropyl-3-methylbutan-1-amine hydrochloride is a powder at room temperature . The compound has a molecular weight of 163.69 . Other physical and chemical properties such as melting point, boiling point, and density were not found in the search results.Relevant Papers Several papers were found related to the compound . These papers could provide more detailed information about the compound, its synthesis, properties, and potential applications. It’s recommended to review these papers for a more in-depth understanding of 3-Cyclopropyl-3-methylbutan-1-amine hydrochloride.

Scientific Research Applications

Asymmetric [3 + 2] Photocycloadditions

This compound can be used in asymmetric [3 + 2] photocycloadditions with electron-rich and electron-neutral olefins . This process involves radical addition to olefins, a common and useful chemical transformation. The method is effective for electron-neutral olefins, and it facilitates the construction of all-carbon quaternary stereocentres from 1,1-diaryl ethylenes .

Chiral Hydrogen-Bonding (H-Bonding) Catalysis

The compound can be used in chiral hydrogen-bonding (H-bonding) catalysis. This is a fundamental driving force for the advancement of chiral chemistry . The compound can be used to provide enantiofacial control in ionic-type conjugate addition reactions .

Enantioselective Giese-Type Addition

The compound can be used in enantioselective Giese-type addition of α-amino radicals to amide-activated olefins . This is a pioneering study in the field of chiral H-bonding catalysis .

Asymmetric Minisci-Type Reactions

The compound can be used in asymmetric Minisci-type reactions . This involves the use of the base moiety of a chiral catalyst to provide a H-bond acceptor .

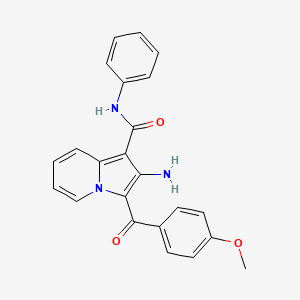

Pharmaceutical Applications

The compound can be used in the production of pharmaceuticals . The importance of the obtained six kinds of products in pharmaceuticals underscores the practicability of this work .

Advanced Research and Development Projects

The compound is a valuable asset for advanced research and development projects .

properties

IUPAC Name |

3-cyclopropyl-3-methylbutan-1-amine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17N.ClH/c1-8(2,5-6-9)7-3-4-7;/h7H,3-6,9H2,1-2H3;1H |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DWVYSUDOVWAEAJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CCN)C1CC1.Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18ClN |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

163.69 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-Cyclopropyl-3-methylbutan-1-amine hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(4-fluorobenzyl)thio]-4H-1,2,4-benzothiadiazine 1,1-dioxide](/img/structure/B2678809.png)

![N-Methyl-N-(oxolan-3-ylmethyl)-4-[(prop-2-enoylamino)methyl]benzamide](/img/structure/B2678811.png)

![N-(2-methoxy-5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)phenyl)-3,5-dimethylbenzenesulfonamide](/img/structure/B2678816.png)

![3-{[Amino(imino)methyl]sulfanyl}-2-oxotetrahydrofuran hydrobromide](/img/structure/B2678819.png)

![N-(1-ethyl-2-oxo-1,2-dihydrobenzo[cd]indol-6-yl)-4-((4-fluorophenyl)thio)butanamide](/img/structure/B2678830.png)